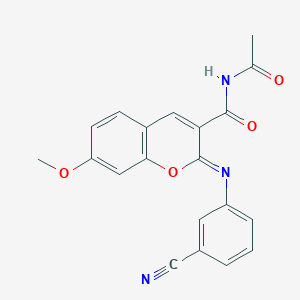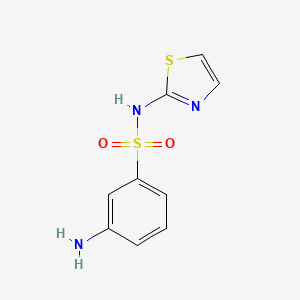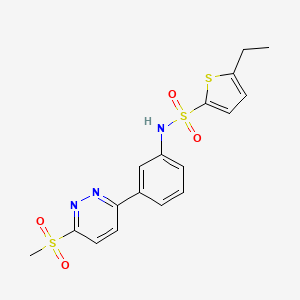
5-ethyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
カタログ番号 B2581395
CAS番号:
1005304-01-7
分子量: 423.52
InChIキー: CTQNNWPOPHXHLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiophene-based analogs, such as the one , are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains a pyridazin ring, which is a heterocycle that contains two adjacent nitrogen atoms .Chemical Reactions Analysis
Thiophene derivatives are involved in various chemical reactions. Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Synthesis and Antibacterial Properties
- Sulfonamide derivatives have been synthesized and studied for their antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed, showing promising results as antibacterial agents. These compounds were synthesized through reactions with various active methylene compounds, yielding derivatives like pyran, pyridine, and pyridazine. Their antibacterial activity was confirmed against several bacteria, indicating the potential of sulfonamides in antibacterial applications (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Antifungal Activities
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamides, have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis involved condensation reactions, leading to compounds that were tested against various bacteria and fungi. The structural recognition through analytical and spectral studies and their antimicrobial efficacy signify the potential of sulfonamides in treating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Drug Metabolism and Biocatalysis
- The application of biocatalysis in drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach provides a novel pathway for drug metabolism studies, offering insights into the metabolic pathways and structural characterization of drug metabolites. The study underlines the significance of sulfonamide derivatives in enhancing our understanding of drug metabolism and pharmacokinetics (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Sulfonamide Derivatives in Medicinal Chemistry
- Research into sulfonamide derivatives has also explored their anticancer and radiosensitizing properties. Synthesizing novel series of sulfonamide derivatives and examining their anticancer activity against various human tumor cell lines showcases the potential of these compounds in cancer treatment. Additionally, their role in enhancing the cell-killing effect of radiation therapy indicates the multifaceted applications of sulfonamide derivatives in medicinal chemistry (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
特性
IUPAC Name |
5-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-3-14-7-10-17(25-14)27(23,24)20-13-6-4-5-12(11-13)15-8-9-16(19-18-15)26(2,21)22/h4-11,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNNWPOPHXHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

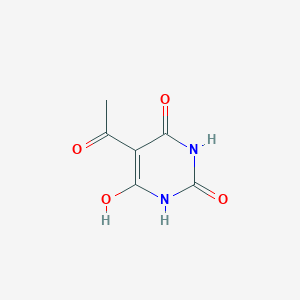
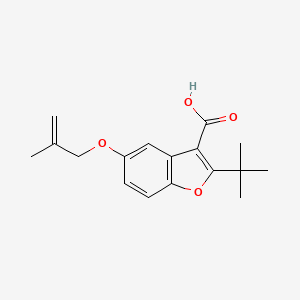
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2581317.png)
![Methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2581318.png)
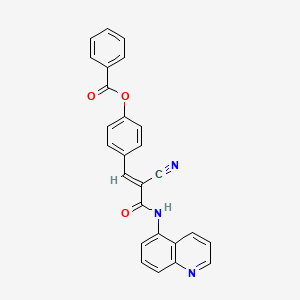
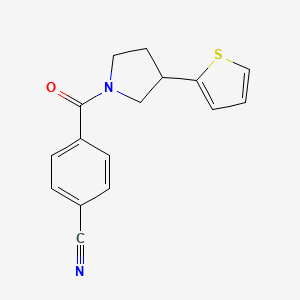
![N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2581322.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2581324.png)


![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581327.png)
![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2581328.png)
